2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl sulfurofluoridate
Description
2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl sulfurofluoridate (CAS: 2803819-74-9) is a synthetic small molecule with the molecular formula C₁₃H₉FN₂O₇S and a molecular weight of 356.28 g/mol. Its SMILES notation (O=C1CCC(C(=O)N1)N1C(=O)c2c(C1=O)ccc(c2)OS(=O)(=O)F) reveals a core structure comprising a dioxopiperidine ring fused to an isoindole-1,3-dione scaffold, substituted at the 5-position with a sulfurofluoridate (-OSO₂F) group . The compound is commercially available for research purposes, with pricing tiers starting at $8/1g .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-fluorosulfonyloxy-3-oxo-1H-isoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O6S/c14-23(20,21)22-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYXBYLQECASPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O6S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,6-Dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl sulfurofluoridate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and safety profiles based on available literature.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2O5 |
| Molecular Weight | 288.26 g/mol |
| CAS Number | 2171519-15-4 |
| Predicted Melting Point | 654.1 ± 55.0 °C |
| Density | 1.535 ± 0.06 g/cm³ |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various signaling pathways. The presence of the piperidine moiety suggests possible interactions with neurotransmitter systems, while the isoindole structure may enhance binding affinity to certain receptors.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptors associated with neurological functions, possibly providing therapeutic effects in neurodegenerative diseases.
Biological Activity
Recent studies have indicated various biological activities associated with this compound:
Anticancer Activity
Research has suggested that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. Preliminary data indicates that this compound may also possess this activity through the following mechanisms:
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases.
- Apoptosis Induction : Triggering programmed cell death via mitochondrial pathways.
Neuroprotective Effects
The compound's interaction with neurotransmitter systems may provide neuroprotective effects, making it a candidate for further research in treating conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies and Research Findings
A review of available literature reveals several case studies highlighting the biological activity of related compounds:
-
Study on Anticancer Properties :
- Objective : Evaluate the cytotoxic effects on various cancer cell lines.
- Findings : The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity.
-
Neuroprotective Study :
- Objective : Assess neuroprotective effects in vitro.
- Findings : The compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.
Safety Profile
Safety assessments are crucial for any therapeutic candidate. The following safety data have been noted:
| Hazard Statement | Description |
|---|---|
| H301 | Toxic if swallowed |
| H302 | Harmful if swallowed |
| H319 | Causes serious eye irritation |
| H315 | Causes skin irritation |
Precautionary measures must be taken when handling this compound to mitigate risks associated with its toxicity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Functional Group Diversity: The sulfurofluoridate group in the target compound distinguishes it from urea-, acetamide-, or carboxylic acid-bearing analogues. In contrast, urea-linked derivatives (e.g., CAS 1361019-05-7) are prevalent in proteolysis-targeting chimeras (PROTACs) due to their ability to engage E3 ubiquitin ligases .
Biological Activity :
- Éragidomide (a difluoroacetamide derivative) and bavdegalutamide demonstrate validated antineoplastic activity via cereblon-mediated protein degradation or androgen receptor antagonism, respectively . The target compound’s activity remains uncharacterized in the available literature.
However, the polar sulfurofluoridate group may reduce lipophilicity compared to urea or aryl substituents .
Pharmacophoric Similarities and Differences
The dioxopiperidinyl-isoindolone core is conserved across all compounds, serving as a cereblon-binding motif in immunomodulatory drugs (IMiDs) like thalidomide derivatives . However, the sulfurofluoridate group diverges from typical IMiD substituents (e.g., phthalimide or fluorinated acetamides), implying a distinct mechanism of action or target profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
